

Spectroscopic Profile of 2-(3-Bromophenoxymethyl)oxirane: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-(3-Bromophenoxymethyl)oxirane**. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic absorption bands for IR spectroscopy, and the expected molecular ion peak for mass spectrometry. These predictions are derived from the analysis of the compound's structural features and comparison with spectral data of similar molecules, such as 2-((2-bromo-4-chlorophenoxy)methyl)oxirane and 1,2-epoxy-3-phenoxypropane.

Table 1: Predicted ¹H NMR Spectroscopic Data



Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2'	~7.20	t	~8.0
H-4'	~7.15	d	~8.0
H-5'	~7.35	t	~8.0
H-6'	~7.05	d	~8.0
-OCH ₂ - (A)	~4.20	dd	J_gem ≈ 11.0, J_vic ≈ 3.0
-OCH ₂ - (B)	~3.95	dd	J_gem ≈ 11.0, J_vic ≈ 6.0
-CH- (oxirane)	~3.35	m	-
-CH ₂ - (oxirane, A)	~2.90	dd	J_gem ≈ 5.0, J_vic ≈ 4.5
-CH ₂ - (oxirane, B)	~2.75	dd	J_gem ≈ 5.0, J_vic ≈ 2.5

Table 2: Predicted ¹³C NMR Spectroscopic Data



Carbon	Predicted Chemical Shift (δ, ppm)	
C-1'	~158.0	
C-2'	~115.0	
C-3'	~122.5 (C-Br)	
C-4'	~123.0	
C-5'	~130.5	
C-6'	~113.0	
-OCH ₂ -	~69.0	
-CH- (oxirane)	~50.0	
-CH ₂ - (oxirane)	~44.5	

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
C-H (aromatic)	3100-3000	Stretching
C-H (aliphatic)	3000-2850	Stretching
C=C (aromatic)	1600-1475	Stretching
C-O-C (ether)	1250-1000	Asymmetric and symmetric stretching
Oxirane Ring	~1250, ~950-810, ~880-750	Ring stretching (breathing) modes
C-Br	600-500	Stretching

Table 4: Predicted Mass Spectrometry Data



Parameter	Predicted Value
Molecular Formula	C ₉ H ₉ BrO ₂
Molecular Weight	229.07 g/mol
[M] ⁺ (⁷⁹ Br)	m/z 228
[M]+ (⁸¹ Br)	m/z 230
Isotopic Pattern	Characteristic 1:1 ratio for bromine isotopes

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Bromophenoxymethyl)oxirane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.



- Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.
- Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.
 - ATR (Attenuated Total Reflectance): Place a drop of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
 - Collect a background spectrum of the empty sample holder or pure solvent.
 - Ratio the sample spectrum against the background to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

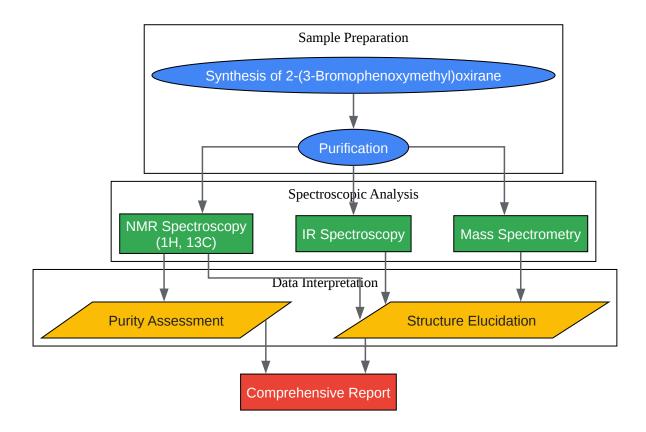
- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).



• Data Acquisition: Record the mass spectrum, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **2-(3-Bromophenoxymethyl)oxirane**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **2-(3-Bromophenoxymethyl)oxirane**.

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